2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound belonging to the class of isoquinoline alkaloids Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, a derivative of tetrahydroisoquinolines (THIQ), are likely to be similar to those of other THIQ compounds. THIQs are known to interact with dopamine receptors, particularly the D2 receptor . They also inhibit monoamine oxidase A (MAO-A) and B (MAO-B) enzymes, which play a crucial role in the metabolism of monoamine neurotransmitters in the brain .
Mode of Action
The compound’s interaction with its targets leads to several changes. It inhibits the formation of 3,4-dihydroxyphenylacetic acid (DOPAC), a major metabolite of dopamine, and shifts dopamine catabolism toward the catechol-O-methyltransferase (COMT)-dependent O-methylation . This mechanism of action seems to be important for its neuroprotective activity .
Biochemical Pathways
The compound affects the dopamine metabolic pathway by inhibiting the formation of DOPAC and shifting the pathway towards COMT-dependent O-methylation . This results in increased levels of monoamine neurotransmitters in the brain . The compound’s interaction with dopamine receptors and its impact on dopamine metabolism suggest that it may have significant effects on neurological function and potentially on mood and behavior.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of biological activities exhibited by THIQ-based compounds . These effects may include neuroprotection, as suggested by the compound’s ability to inhibit MAO enzymes and its impact on dopamine metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the synthesis of THIQ derivatives has been explored using various environmentally friendly methods due to their broad range of applications . .
Biochemical Analysis
Biochemical Properties
It is known that THIQs interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that THIQs can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline scaffolds. In this reaction, phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with
Properties
IUPAC Name |
2-methyl-6-nitro-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-3,6H,4-5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNOPQKFWGOYFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601243499 | |
Record name | 1,2,3,4-Tetrahydro-2-methyl-6-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601243499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14097-36-0 | |
Record name | 1,2,3,4-Tetrahydro-2-methyl-6-nitroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14097-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-2-methyl-6-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601243499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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